molecular formula C21H19ClN2O3 B11157868 4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide

4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide

Cat. No.: B11157868
M. Wt: 382.8 g/mol
InChI Key: WAXBVCMASXIHCW-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N-[(Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)amino]benzamide

InChI

InChI=1S/C21H19ClN2O3/c1-26-15-10-11-17-16-4-2-3-5-18(16)21(27-19(17)12-15)24-23-20(25)13-6-8-14(22)9-7-13/h6-12H,2-5H2,1H3,(H,23,25)/b24-21-

InChI Key

WAXBVCMASXIHCW-FLFQWRMESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/NC(=O)C4=CC=C(C=C4)Cl)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NNC(=O)C4=CC=C(C=C4)Cl)O2

Origin of Product

United States

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